5-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 252.65 g/mol. This compound is classified as a pyrazole derivative, which is notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The compound's structure features a chloro group and a methoxy group attached to a pyrazole ring, contributing to its unique properties.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide detailed specifications and safety information. It falls under the category of heterocyclic compounds due to the presence of the pyrazole ring. Pyrazoles are known for their use in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, and antitumor agents.
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions that include:
Technical details regarding specific reagents, conditions (temperature, solvent), and yields can vary based on the chosen synthetic pathway.
The molecular structure of 5-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can be represented using various chemical notation systems:
COc1ccc(cc1)-c2cc(n[nH]2)C(O)=O
The structure features a pyrazole core with substituents that influence its physical and chemical properties, such as solubility and reactivity.
5-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with new properties.
Relevant data regarding melting point, boiling point, and density are often not specified; thus, further experimental determination may be required for practical applications.
5-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has potential applications in various fields:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9